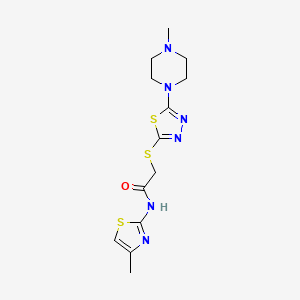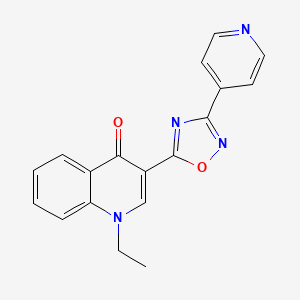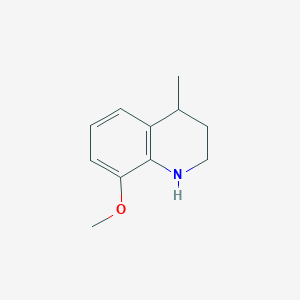![molecular formula C13H13N3O4S B2758224 methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate CAS No. 1448134-49-3](/img/structure/B2758224.png)
methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H13N3O4S and its molecular weight is 307.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
New Cyclization Modes and Synthesis Techniques
Research highlights the innovative synthesis techniques and cyclization modes involving derivatives of pyrazolo and oxazine compounds. For instance, the thermal decarbonylation of related compounds resulted in the formation of novel structures, confirmed by X-ray crystallography, with potential implications for further synthetic applications (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006). Similarly, the use of dihalogentriphenylphosphorane in heterocyclic synthesis has led to the creation of valuable pyrazinone and oxazinone derivatives, underlining the utility of these methodologies in expanding the landscape of heterocyclic chemistry (Wamhoff & Kroth, 1994).
Biological and Pharmaceutical Applications
The exploration of biological and pharmaceutical potentials of these compounds is a key area of interest. For example, derivatives synthesized from similar compounds have shown excellent biocidal properties against a range of bacteria and fungi, opening avenues for the development of new antimicrobial agents (Youssef, Abbady, Ahmed, & Omar, 2011). Additionally, the antiproliferative efficacy of certain derivatives on human hepatic cancer cell lines has been reported, indicating their potential as anticancer agents. This underscores the significance of these compounds in medicinal chemistry and drug design (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).
Chemical Structure and Reactivity Insights
The study of the chemical structure and reactivity of these compounds is critical for understanding their applications and potential. For instance, the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlighted the ANRORC rearrangement mechanism, providing insights into the synthetic possibilities and structural dynamics of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Structural Features and Nonlinear Optical Properties
The synthesis and analysis of pyrazole-thiophene-based amide derivatives reveal interesting structural features and nonlinear optical (NLO) properties, suggesting potential applications in materials science. DFT calculations and NMR data complement the experimental findings, providing a comprehensive understanding of the electronic structure and stability of these compounds (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Propiedades
IUPAC Name |
methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)11-8(3-6-21-11)14-12(17)9-7-10-16(15-9)4-2-5-20-10/h3,6-7H,2,4-5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHDFZSGKGUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)